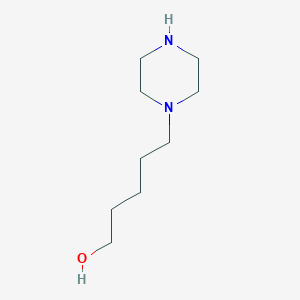

1-(5-Hydroxypentyl)piperazine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H20N2O |

|---|---|

Peso molecular |

172.27 g/mol |

Nombre IUPAC |

5-piperazin-1-ylpentan-1-ol |

InChI |

InChI=1S/C9H20N2O/c12-9-3-1-2-6-11-7-4-10-5-8-11/h10,12H,1-9H2 |

Clave InChI |

JQOBQNAVHUEQPB-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)CCCCCO |

Origen del producto |

United States |

Synthetic Methodologies for 1 5 Hydroxypentyl Piperazine and Analogous Hydroxylated Piperazine Derivatives

Classical and Contemporary Synthetic Routes for Piperazine (B1678402) Core Formation

The fundamental structure of piperazine can be assembled through several established and evolving synthetic pathways. These methods often involve the formation of the six-membered ring through cyclization or the strategic assembly of molecular fragments.

Cyclization and Alkylation Reactions

A primary and long-standing method for creating the piperazine ring is through the cyclization of appropriate precursor molecules. researchgate.net This often involves intramolecular reactions of difunctionalized linear chains. For instance, the reaction of a diamine with a dihalide can lead to the formation of the heterocyclic ring. A common industrial synthesis of piperazine itself involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304). wikipedia.org While effective for producing the parent piperazine, this method can result in a mixture of products requiring separation. wikipedia.org

Alkylation of the piperazine nitrogens is a subsequent and crucial step for introducing substituents like the 5-hydroxypentyl group. This is typically achieved by reacting piperazine with an appropriate alkylating agent. wikipedia.org The synthesis of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate, a related derivative, involves the alkylation of a piperazine intermediate to introduce the hydroxypentyl chain. evitachem.com

Another classical approach involves the reduction of pyrazine (B50134) derivatives. For example, pyrazine can be reduced with sodium in ethanol (B145695) to yield piperazine. wikipedia.org More complex piperazine structures can be formed through Dieckmann-like cyclizations of amino acid derivatives to form piperazine-2,5-diones (diketopiperazines), which can then be further modified. thieme-connect.com Intramolecular Mitsunobu reactions have also been employed for the cyclization step in the synthesis of complex piperazine cores, including those found in HIV-1 protease inhibitors. nih.gov

Table 1: Overview of Classical Cyclization and Alkylation Strategies

| Method | Description | Key Features | Reference(s) |

| Ammoniation of Dihaloalkanes/Ethanolamines | Reaction of compounds like 1,2-dichloroethane or ethanolamine with ammonia. | Industrial scale, can produce mixtures of products. | wikipedia.org |

| Reduction of Pyrazines | Conversion of the aromatic pyrazine ring to the saturated piperazine ring. | Utilizes reducing agents like sodium in ethanol. | wikipedia.org |

| Dieckmann Cyclization | Intramolecular condensation of diesters to form β-keto esters, leading to piperazine-2,5-diones. | Access to substituted piperazine-2,5-diones. | thieme-connect.com |

| Intramolecular Mitsunobu Reaction | An intramolecular cyclization to form the piperazine ring. | Used in the synthesis of complex, functionalized piperazines. | nih.gov |

| N-Alkylation | Introduction of substituents onto the piperazine nitrogen atoms. | A fundamental step for creating derivatives like 1-(5-hydroxypentyl)piperazine. | wikipedia.orgevitachem.com |

Modular Synthesis Strategies for Substituted Piperazine Scaffolds

Modular synthesis offers a flexible and efficient way to construct a variety of substituted piperazines from simple building blocks. nih.govrsc.org These strategies are particularly valuable for creating libraries of compounds for drug discovery. researchgate.net

One notable modular approach is the palladium-catalyzed cyclization of a propargyl unit with a diamine component. nih.govacs.org This method provides highly substituted piperazines with good yields and excellent control over both regiochemistry and stereochemistry. nih.gov The reactions are promoted by palladium catalysts and proceed under mild conditions. nih.gov This approach has been shown to tolerate a wide range of modifications to both the diamine and the propargyl carbonate starting materials. nih.gov

Another modular strategy involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.org By varying the combinations of these building blocks, it is possible to control the ring size, substitution pattern, and configuration of the resulting heterocyclic scaffolds, including piperazines, 1,4-diazepanes, and 1,5-diazocanes. rsc.org

Titanium and zirconium catalysts have also been utilized in the modular synthesis of 2,5-asymmetrically disubstituted piperazines from simple amines and alkynes. nih.gov This method is efficient, requiring minimal purification steps and no protecting groups for the diastereoselective synthesis of these derivatives. nih.gov

Advanced Synthetic Approaches for Functionalized Piperazine Derivatives

Recent advancements in synthetic organic chemistry have provided powerful new tools for the synthesis of complex and stereochemically defined piperazine derivatives.

Asymmetric Synthesis for Stereochemical Control

The stereochemistry of substituents on the piperazine ring can significantly impact biological activity. Consequently, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance. google.com

Palladium-catalyzed decarboxylative allylic alkylation has emerged as a powerful technique for the synthesis of highly enantioenriched tertiary piperazine derivatives. caltech.edu This method allows for the creation of chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edu This strategy has been successfully applied to the synthesis of imatinib (B729) analogues, demonstrating that stereochemically-defined piperazines can be incorporated into drug frameworks. caltech.edu

Another approach to enantiomerically enriched piperazines involves the asymmetric lithiation of N-Boc-protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine. mdpi.com This method allows for the diastereoselective functionalization of the piperazine ring. mdpi.com Furthermore, a concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using a key palladium-catalyzed carboamination reaction. nih.gov This strategy allows for the stereoselective preparation of piperazines with different substituents at four distinct positions. nih.gov

C–H Functionalization Methodologies

Direct C–H functionalization has become a transformative strategy in organic synthesis, allowing for the introduction of substituents onto the piperazine ring without the need for pre-functionalized starting materials. mdpi.comyale.edu This approach offers increased efficiency and access to novel structural diversity. mdpi.comencyclopedia.pub

One successful method involves the direct lithiation of N-Boc-protected piperazines followed by trapping with an electrophile. mdpi.com This has been shown to be a viable route for the functionalization of the carbon atoms of the piperazine ring. mdpi.com

Photoredox catalysis has also been employed for the C–H functionalization of piperazines. encyclopedia.pubacs.org For example, the direct arylation of N-Boc piperazines with 1,4-dicyanobenzenes can be achieved using an iridium-based photocatalyst. encyclopedia.pub Additionally, the Stannyl Amine Protocol (SnAP) and related Silicon Amine Protocol (SLAP) reagents have been developed for the convergent synthesis of C-H functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub These methods rely on the generation of an α-amino radical which then undergoes cyclization. mdpi.comencyclopedia.pub

Table 2: Advanced C-H Functionalization Techniques

| Method | Catalyst/Reagent | Description | Reference(s) |

| Direct Lithiation | s-BuLi/(-)-sparteine | Asymmetric deprotonation of an α-C-H bond followed by reaction with an electrophile. | mdpi.com |

| Photoredox Catalysis | Iridium complexes | Light-mediated C-H arylation of N-Boc piperazines. | encyclopedia.pub |

| SnAP Chemistry | Stannyl amine reagents/Copper | Copper-mediated radical cyclization of imines formed from aldehydes. | mdpi.comencyclopedia.pub |

| SLAP Chemistry | Silicon amine reagents/Photocatalyst | Light-promoted cross-coupling of aldehydes and ketones to form N-unprotected piperazines. | acs.org |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. lew.roresearchgate.netfrontiersin.org This strategy is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. lew.roresearchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized for the synthesis of piperazine scaffolds. organic-chemistry.org For instance, a sequence involving a U-4CR followed by cyclization can yield highly substituted diketopiperazines. organic-chemistry.org This approach has been instrumental in the synthesis of various natural products containing the piperazine core. organic-chemistry.org

More recently, a one-pot, four-component protocol for the synthesis of substituted piperazines has been developed involving the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring. rsc.org This method allows for the assembly of piperazine derivatives from an azaarene halide, DABCO, an activated aryl halide, and a sulfur source. rsc.org Another metal-free, four-component approach utilizes DABCO salts, alkyl bromides, phenylisothiocyanate, and amines to construct isothiourea-tethered piperazine derivatives. researchgate.net

Strategic Introduction of the Hydroxypentyl Moiety in Piperazine Derivatives

The synthesis of this compound and its analogs hinges on the effective formation of a carbon-nitrogen bond between the piperazine ring and the five-carbon chain bearing a terminal hydroxyl group. The choice of synthetic strategy is often dictated by the availability of starting materials, desired yield, and the need to avoid side reactions such as di-alkylation or reactions involving the hydroxyl group.

A common and direct approach involves the nucleophilic substitution reaction between piperazine and a halo-alkanol. For instance, the reaction of piperazine with 5-chloropentan-1-ol can yield the desired product. To favor mono-substitution, a large excess of piperazine is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Alternatively, to circumvent potential complications with the free hydroxyl group, a two-step approach involving a protected hydroxyl group can be employed. This strategy involves the alkylation of piperazine with a reagent such as 5-bromopentyl acetate (B1210297). The resulting ester intermediate is then subjected to hydrolysis, typically under basic conditions, to unveil the terminal hydroxyl group. This method ensures that the hydroxyl functionality does not interfere with the N-alkylation step.

Reductive amination represents another powerful strategy for the synthesis of N-alkylated piperazines. nih.govgoogle.comnih.govgoogleapis.com This one-pot reaction typically involves the condensation of piperazine with an aldehyde or ketone, in this case, 5-hydroxypentanal (B1214607), to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. google.com

To achieve greater control over the reaction and prevent the formation of undesired by-products, particularly the di-alkylated piperazine, a protecting group strategy is frequently utilized. One of the nitrogen atoms of the piperazine ring is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The mono-protected piperazine, for example, tert-butyl piperazine-1-carboxylate, can then be alkylated with a suitable electrophile containing the hydroxypentyl moiety. researchgate.net Subsequent removal of the protecting group under acidic conditions affords the desired this compound. A similar strategy can be employed using N-acetylpiperazine, where the acetyl group is later removed by hydrolysis. caltech.edu

The following tables summarize the key aspects of these synthetic strategies.

| Table 1: Synthetic Strategies for this compound | |

| Method | Description |

| Direct Alkylation | Nucleophilic substitution of a 5-halo-1-pentanol with piperazine. |

| Alkylation with Protected Hydroxyl Group | Two-step process involving alkylation with a haloalkyl acetate followed by hydrolysis. |

| Reductive Amination | Reaction of piperazine with 5-hydroxypentanal in the presence of a reducing agent. |

| Protected Piperazine Strategy | Alkylation of a mono-protected piperazine followed by deprotection. |

| Table 2: Representative Reagents and Conditions for the Synthesis of Hydroxylated Piperazine Derivatives | ||||

| Strategy | Piperazine Derivative | Alkylating/Carbonyl Reagent | Key Reagents/Catalyst | Solvent |

| Direct Alkylation | Piperazine | 5-Chloropentan-1-ol | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF |

| Alkylation with Protection | Piperazine | 5-Bromopentyl acetate | Base, then H₃O⁺/OH⁻ | DMF, then H₂O |

| Reductive Amination | Piperazine | 5-Hydroxypentanal | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol |

| Protected Piperazine | N-Boc-piperazine | 5-Bromo-1-pentanol | Base (e.g., NaH, K₂CO₃) | THF, DMF |

| Protected Piperazine | N-Acetylpiperazine | 1-Bromo-5-pentanol | Base (e.g., K₂CO₃) | Acetonitrile |

Detailed research has demonstrated the successful application of these methodologies in the synthesis of a wide array of hydroxylated piperazine derivatives for various applications, including pharmaceuticals. For instance, the synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine (B1294303) has been achieved through the nucleophilic addition of the hydroxyl group to an aryl fluoride, highlighting the versatility of these synthetic approaches. mdpi.com The choice of a specific route is often a balance between factors such as reaction efficiency, cost of reagents, and ease of purification.

Advanced Spectroscopic and Structural Characterization of 1 5 Hydroxypentyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 1-(5-Hydroxypentyl)piperazine, NMR techniques confirm the covalent framework and reveal the dynamic nature of the piperazine (B1678402) ring.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each atom in this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be accurately predicted based on the extensive data available for piperazine, substituted piperazines, and n-alkanols. acs.orgnih.govresearchgate.netchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the hydroxypentyl chain and the piperazine ring. The methylene (B1212753) protons of the pentyl chain will appear as multiplets, with the protons closest to the hydroxyl group (C5') and the piperazine nitrogen (C1') being the most deshielded. The eight protons on the piperazine ring are chemically non-equivalent and typically appear as complex multiplets in the 2.3-3.0 ppm range. chemicalbook.com The proton of the secondary amine (NH) on the piperazine ring and the hydroxyl group (OH) will appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each carbon atom. The chemical shifts confirm the presence of the five-carbon chain and the four unique carbons of the substituted piperazine ring. The carbon attached to the hydroxyl group (C5') will be found in the typical range for a primary alcohol (around 62 ppm), while the carbons of the piperazine ring will appear in the 45-60 ppm region. researchgate.netchemicalbook.comnp-mrd.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shift ranges in a typical deuterated solvent like CDCl₃.

| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperazine Ring | ||

| H-2, H-6 | ~2.5 - 2.7 (m, 4H) | ~54.5 |

| H-3, H-5 | ~2.8 - 3.0 (m, 4H) | ~45.8 |

| NH | Broad s | - |

| Hydroxypentyl Chain | ||

| C1'-H₂ | ~2.4 (t, 2H) | ~58.2 |

| C2'-H₂ | ~1.5 (quint, 2H) | ~27.0 |

| C3'-H₂ | ~1.3 (m, 2H) | ~24.0 |

| C4'-H₂ | ~1.4 (quint, 2H) | ~32.5 |

| C5'-H₂ | ~3.6 (t, 2H) | ~62.5 |

| OH | Broad s | - |

Note: Chemical shifts (δ) are relative to TMS. Multiplicity: s = singlet, t = triplet, quint = quintet, m = multiplet.

The piperazine ring is not static; it exists predominantly in a chair conformation that can undergo ring inversion, interconverting the axial and equatorial positions. wikipedia.org Dynamic NMR (DNMR) spectroscopy is a powerful tool used to study these conformational changes. beilstein-journals.org For N-substituted piperazines, the rate of this chair-to-chair interconversion can be measured by monitoring the coalescence of NMR signals as the temperature is varied. rsc.orgresearchgate.net

In the case of this compound, the protons on the piperazine ring (e.g., at C-2/6 and C-3/5) are diastereotopic. At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons would be expected. As the temperature increases, the rate of inversion increases, leading to a broadening of these signals until they coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). beilstein-journals.orgrsc.org The activation energy barrier (ΔG‡) for the ring inversion can be calculated from Tc, providing quantitative information about the conformational flexibility of the piperazine moiety. researchgate.netrsc.org Studies on related N-acylpiperazines have shown that these energy barriers typically range from 56 to 80 kJ mol⁻¹. rsc.org

High-Resolution ¹H and ¹³C NMR Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation pattern. In electrospray ionization (ESI) mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 187.1552, confirming its molecular formula of C₁₀H₂₂N₂O. preprints.org

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. xml-journal.net The primary fragmentation events for N-substituted piperazines involve cleavages of the C-N bonds within the piperazine ring and the bond connecting the substituent to the ring nitrogen. xml-journal.netresearchgate.net

For this compound, the expected fragmentation pathway would include:

Cleavage of the pentyl chain: The most prominent fragmentation would likely be the cleavage of the C-C bonds in the hydroxypentyl side chain.

Piperazine Ring Opening: A common pathway for piperazine derivatives involves the breaking of the C-N bonds within the heterocyclic ring, leading to characteristic fragment ions. xml-journal.netxml-journal.net For instance, cleavage across the ring can lead to fragments with m/z values of 56, 70, or 85, corresponding to different portions of the piperazine core.

Loss of the Substituent: Cleavage of the N-C bond between the piperazine ring and the pentyl chain would result in a piperazine fragment ion ([C₄H₉N₂]⁺, m/z 85) and a hydroxypentyl cation.

Predicted Key Fragment Ions for [this compound+H]⁺

| m/z | Proposed Fragment Structure / Loss |

| 187.16 | [M+H]⁺ |

| 169.15 | [M+H - H₂O]⁺ |

| 101.11 | [C₅H₁₃N₂]⁺ (Protonated methylpiperazine from rearrangement) |

| 87.09 | [C₄H₁₁N₂]⁺ (Protonated piperazine) |

| 85.07 | [C₅H₉O]⁺ (Hydroxypentyl chain fragment) |

| 70.08 | [C₄H₈N]⁺ (Piperazine ring fragment) |

| 56.07 | [C₃H₆N]⁺ (Piperazine ring fragment) |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, extensive crystallographic data on piperazine derivatives are available. beilstein-journals.orgcsic.esresearchgate.net

Based on these related structures, it can be confidently predicted that in the solid state:

The piperazine ring will adopt a stable chair conformation. wikipedia.orgresearchgate.net

The 5-hydroxypentyl substituent will likely occupy an equatorial position on the piperazine ring to minimize steric hindrance.

The molecular packing will be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group (as a donor) and the two piperazine nitrogen atoms (as acceptors) are prime sites for forming a hydrogen-bond network, which will dictate the crystal lattice arrangement. csic.es The secondary amine can also act as a hydrogen bond donor.

Crystallographic studies of similar piperazine compounds show they often crystallize in common space groups like P2₁/n or C2/c, with predictable ranges for bond lengths and angles. beilstein-journals.orgresearchgate.net The solid-state structure would provide a precise snapshot of the molecule's preferred conformation, complementing the dynamic information obtained from NMR in solution.

Coordination Chemistry and Supramolecular Assemblies of Piperazine Derivatives

Piperazine (B1678402) Derivatives as Ligands for Metal Complexes

Piperazine and its derivatives are well-regarded in coordination chemistry for their ability to act as versatile ligands. semanticscholar.orgccspublishing.org.cn The two nitrogen atoms within the piperazine ring can coordinate to one or two metal centers, allowing for the formation of a diverse range of metal complexes, from simple mononuclear species to complex coordination polymers. semanticscholar.orgwikipedia.org

Design Principles for N,O-Donor Ligands

The introduction of a hydroxyl group onto an alkyl chain attached to the piperazine ring, as in 1-(5-hydroxypentyl)piperazine, theoretically creates a potential N,O-donor ligand. In such a ligand, the nitrogen atoms of the piperazine ring and the oxygen atom of the terminal hydroxyl group can coordinate to a metal center. This chelation can enhance the stability of the resulting metal complex. The flexibility of the pentyl chain would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. mdpi.com However, no specific studies detailing the design, synthesis, or characterization of metal complexes using this compound as an N,O-donor ligand are available.

Supramolecular Architectures and Hydrogen-Bonded Networks

The study of supramolecular chemistry involves understanding how molecules assemble through non-covalent interactions, with hydrogen bonding being a particularly important directional force in crystal engineering. uni-bayreuth.de

Self-Assembly Processes and Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. acs.org Piperazine derivatives are frequently used as building blocks in crystal engineering due to the reliable hydrogen bonding patterns formed by the N-H groups of the piperazine ring. researchgate.netnih.gov These interactions, often in combination with other functional groups on the derivatives, can direct the self-assembly of molecules into predictable supramolecular architectures such as tapes, layers, or more complex three-dimensional networks. researchgate.netresearchgate.net There is no published research on the self-assembly or crystal engineering of this compound.

Influence of Hydroxyl Functionality on Intermolecular Interactions

The presence of a hydroxyl group, as in this compound, would be expected to play a significant role in its crystal packing. The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:). This functionality would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, in addition to the N-H···O or N-H···N bonds involving the piperazine ring itself. researchgate.netnih.gov These interactions are crucial in dictating the supramolecular arrangement of molecules in the solid state. nih.govresearchgate.net However, without crystallographic data for this compound, the specific hydrogen-bonding motifs and the influence of the hydroxypentyl arm cannot be confirmed.

Material Science Implications of Piperazine-Derived Coordination Polymers

Coordination polymers constructed from metal ions and organic ligands have emerged as a major class of materials with potential applications in areas such as gas storage, catalysis, and luminescence. mdpi.comrsc.org Piperazine-based ligands are valuable in this field for their ability to bridge metal centers, leading to extended network structures. semanticscholar.orgnih.gov The properties of the resulting coordination polymer can be tuned by changing the metal ion, the piperazine derivative, or other auxiliary ligands. mdpi.com No studies concerning the synthesis or material properties of coordination polymers derived from this compound have been reported.

Mechanistic Investigations of in Vitro Biological Activities of Hydroxylated Piperazine Derivatives

Molecular Interactions with Biological Targets (Enzymes and Receptors)

The piperazine (B1678402) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. sigmaaldrich.com The addition of a hydroxylated alkyl chain, such as the 5-hydroxypentyl group, modifies these interactions, influencing the compound's binding affinity and selectivity for specific enzymes and receptors. The nitrogen atoms of the piperazine ring, due to their basicity, can form electrostatic interactions with anionic regions of a receptor, while the hydroxypentyl group can participate in hydrogen bonding, potentially enhancing binding affinity. mdpi.com

Piperazine derivatives have been extensively studied as inhibitors of various enzymes critical to neurological function, including cholinesterases (ChEs) and monoamine oxidases (MAOs). dergipark.org.trnih.gov

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing neurodegenerative diseases. dergipark.org.trresearchgate.net Studies on various piperazine derivatives show that the nature of the substituent on the piperazine nitrogen is crucial for activity. nih.govresearchgate.net For instance, in a series of thiazole-piperazine derivatives, compounds with specific phenyl substitutions on the piperazine ring showed potent AChE inhibitory activity, with IC50 values as low as 0.268 µM. researchgate.net The carbonyl group in some derivatives interacts with key amino acid residues like Phe295 and Arg296 in the enzyme's active site through hydrogen bonds. researchgate.net While direct data for 1-(5-hydroxypentyl)piperazine is limited, research on similar structures, such as those with a 2-hydroxypropyl linker, indicates that the hydroxyl group plays a role in binding. The length and flexibility of the alkyl chain also influence how the molecule fits into the enzyme's active site.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that metabolize monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and Parkinson's disease. wikipedia.org Piperazine-containing compounds have been identified as effective MAO inhibitors, often showing selectivity for the MAO-B isoform. nih.govmdpi.com In one study of piperazine-substituted chalcones, compounds PC10 and PC11 were identified as reversible and competitive inhibitors of MAO-B with Ki values of 0.63 µM and 0.53 µM, respectively. nih.gov Another study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent and selective MAO-B inhibitor (IC50 = 0.203 µM), with kinetic studies revealing a competitive, reversible mechanism. mdpi.com The hydrophobic nature of the piperazine ring is thought to facilitate passage across the blood-brain barrier, a desirable trait for centrally acting enzyme inhibitors. dergipark.org.tr

Table 1: Inhibitory Activity of Selected Piperazine Derivatives against Neurological Enzymes This table presents data from various studies on piperazine derivatives to illustrate their enzyme inhibition potential. Data for this compound is not specified but can be inferred from related structures.

| Compound Class | Target Enzyme | Key Compound | Inhibition (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Thiazole-piperazine derivatives | AChE | Compound 5 | IC50: 0.268 µM | researchgate.net |

| Piperazine-substituted chalcones | MAO-B | PC10 | Ki: 0.63 µM | nih.gov |

| Piperazine-substituted chalcones | MAO-B | PC11 | Ki: 0.53 µM | nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Compound S5 | IC50: 0.203 µM | mdpi.com |

| Thiazolylhydrazine-piperazine derivatives | MAO-A | Various | Selective Inhibition | mdpi.com |

Arylpiperazine derivatives are well-known for their high affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. scienceopen.com The interaction with these receptors is a cornerstone of their application in treating central nervous system disorders. The structure of the substituent on the piperazine ring significantly dictates the affinity and selectivity profile.

Studies on coumarin-piperazine hybrids have shown that substituents at the ortho or meta position of the phenyl ring on the piperazine moiety are decisive for 5-HT1A receptor affinity. scienceopen.com For example, certain derivatives achieved nanomolar affinity (Ki = 0.5-0.8 nM), comparable to serotonin itself. scienceopen.com The length of the linker chain between the piperazine and another molecular component can also be a factor, although in some cases, changing from a three-carbon to a four-carbon linker resulted in minimal differences in affinity. scienceopen.com

Table 2: Receptor Affinity of Selected Piperazine Derivatives This table includes affinity data (Ki) for various piperazine derivatives at serotonin receptors to contextualize the potential activity of hydroxylated analogs.

| Compound | Receptor Target | Affinity (Ki) | Reference |

|---|---|---|---|

| 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.5 nM | scienceopen.com |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | researchgate.net |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM | researchgate.net |

| Arylpiperazine hydantoin (B18101) (Compound 13, no hydroxyl) | 5-HT1A | 45.8 nM | |

| Arylpiperazine hydantoin (Compound 7, with hydroxyl) | 5-HT1A | 313 nM |

Enzyme Inhibition Mechanism Studies (e.g., Cholinesterases, Monoamine Oxidases)

Elucidation of Cellular Pathway Modulation by Piperazine Derivatives

Piperazine derivatives exert their biological effects by modulating various intracellular signaling pathways. researchgate.net Their interaction with cell surface receptors or intracellular enzymes can trigger a cascade of events that alter cell function. For example, piperazine compounds that act as serotonin receptor ligands can modulate downstream pathways linked to these G-protein coupled receptors (GPCRs). sigmaaldrich.com

In studies of piperazine designer drugs, it was found that these compounds could significantly increase intracellular calcium levels and decrease intracellular ATP, leading to mitochondrial dysfunction. core.ac.uk This suggests that some piperazine derivatives can interfere with cellular energy metabolism and ion homeostasis, which are critical cellular pathways. Furthermore, piperazine derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells, often through the modulation of pathways involving key proteins like p53. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of piperazine derivatives relates to their biological activity and for optimizing their therapeutic potential. tandfonline.comnih.gov

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any associated scaffolds. mdpi.com

N-Alkyl vs. N-Acyl: In some contexts, such as anticancer vindoline (B23647) derivatives, N-alkyl linkers on the piperazine ring lead to greater activity than N-acyl analogs. mdpi.com

Aryl Substituents: For MAO-B inhibition, the position of a substituent on a phenyl ring can be critical. A chloro group at the 3-position of a phenyl ring resulted in greater MAO-B inhibition than substitutions at the 2- or 4-position. mdpi.com

Linker Length: The length of the alkyl chain connecting the piperazine ring to another pharmacophore can influence activity. However, its impact varies; in some serotonin receptor ligands, changing from a three to a four-carbon linker had minimal effect on affinity. scienceopen.com

Hydroxylation: The presence of a hydroxyl group can have mixed effects. In some triterpene derivatives, hydroxylated compounds were less active as cytotoxic agents than their acetylated counterparts. nih.gov Conversely, the hydroxyl group in other molecules can enhance binding affinity through hydrogen bonding.

The 1-(5-hydroxypentyl) moiety imparts specific physicochemical properties that influence the compound's biological activity.

Hydrogen Bonding: The terminal hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. This capability allows it to form specific, directional interactions with amino acid residues in the binding sites of enzymes and receptors, potentially increasing binding affinity and contributing to the mechanism of action.

Lipophilicity and Solubility: The five-carbon pentyl chain increases the lipophilicity of the molecule compared to shorter-chain analogs. This can affect the compound's ability to cross biological membranes, including the blood-brain barrier. dergipark.org.tr The hydroxyl group, however, adds a polar feature, creating an amphipathic character that influences both solubility and membrane permeability.

Flexibility and Conformation: The pentyl chain provides significant conformational flexibility. This allows the molecule to adopt various shapes to fit optimally into a binding pocket. The length of the chain dictates the distance at which the piperazine core and the terminal hydroxyl group can interact with different regions of a biological target. The length of an alkyl side chain has been shown to be a determinant of activity, as seen in studies where prolonging a side chain by even one methylene (B1212753) group could abolish selectivity for a specific enzyme target. nih.gov

Role of Piperazine Derivatives As Versatile Chemical Building Blocks in Organic Synthesis

Application in the Construction of Diverse Heterocyclic Scaffolds

The piperazine (B1678402) nucleus is a cornerstone in the synthesis of a vast array of heterocyclic compounds. rjptonline.orgjopcr.com Its ability to be functionalized at one or both nitrogen atoms allows for the construction of diverse and complex molecular architectures. rsc.orgwikipedia.org Synthetic chemists utilize piperazine derivatives as key intermediates to introduce specific physicochemical properties into a target molecule, such as improved polarity and basicity, which can be crucial for biological interactions. bohrium.commdpi.com

The structure of 1-(5-Hydroxypentyl)piperazine is particularly amenable to the creation of diverse scaffolds. The secondary amine on the piperazine ring can undergo a wide range of reactions, including N-arylation, N-alkylation, acylation, and reductive amination, to attach various substituents. wikipedia.org Simultaneously, the terminal hydroxyl group on the pentyl chain can be used for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration. This dual reactivity allows for the synthesis of polycyclic systems or extended structures where the piperazine core acts as a linker or a central scaffold. For instance, intramolecular cyclization between a group attached to the piperazine nitrogen and a derivative of the terminal hydroxyl group can lead to the formation of novel, larger heterocyclic ring systems. The synthesis of piperazine derivatives often involves cyclization procedures or the cleavage of bonds in molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org

| Piperazine-Based Scaffold Type | Description | Synthetic Utility | Potential Role of this compound |

|---|---|---|---|

| N-Arylpiperazines | Piperazine ring with an aromatic group attached to one nitrogen. | Core structure in many psychoactive drugs and kinase inhibitors. rsc.orgfortunebusinessinsights.com | The free secondary amine can be arylated to form N-aryl derivatives, while the hydroxypentyl group remains available for further modification. |

| N,N'-Disubstituted Piperazines | Both nitrogen atoms of the piperazine ring are substituted. | Used as linkers in drug design to connect two different pharmacophores. rsc.org | The secondary amine can be functionalized, creating a dissymmetric N,N'-disubstituted piperazine with a reactive hydroxyl tail. |

| Fused Bicyclic/Polycyclic Piperazines | The piperazine ring is fused with another ring system. | Creates rigid structures to orient substituents in specific 3D arrangements for enhanced target binding. researchgate.net | The hydroxypentyl chain could be functionalized and cyclized back onto the piperazine ring or a substituent on the second nitrogen to form macrocycles or fused systems. |

| Piperazine-Thiadiazole Hybrids | Structures incorporating both piperazine and thiadiazole rings. | Investigated for antimicrobial and other medicinal properties. mdpi.com | Can be synthesized by reacting the piperazine nitrogens with thiadiazole precursors. mdpi.com The hydroxyl group offers a site for tuning solubility or adding another functional moiety. |

Strategic Use in Fragment-Based Drug Design and Lead Optimization

In modern medicinal chemistry, piperazine derivatives are frequently employed in fragment-based drug discovery (FBDD) and lead optimization. researchgate.netfrontiersin.org FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. frontiersin.orgnih.gov These initial hits are then grown, linked, or merged to create a more potent lead compound. The piperazine scaffold is an ideal fragment due to its favorable properties, including high water solubility, low lipophilicity, and the ability to establish strong interactions with biological targets through its hydrogen bond acceptors. bohrium.commdpi.com

The compound this compound is well-suited for this approach. The core piperazine can serve as an anchor, binding to a specific pocket of a protein target. The hydroxypentyl chain then acts as a vector for "fragment growing," where chemists systematically extend the chain or modify the terminal hydroxyl group to probe adjacent regions of the binding site for additional interactions, thereby increasing affinity and selectivity. frontiersin.org

| Drug Design Strategy | Role of Piperazine Scaffold | Contribution of this compound | Key References |

|---|---|---|---|

| Fragment-Based Screening | Serves as a high-solubility, low-complexity starting point that can be readily detected in biophysical assays (e.g., NMR, X-ray crystallography). | The piperazine core acts as the fragment anchor, while the hydroxypentyl tail provides a clear vector for elaboration. | acs.orgnih.govunivr.it |

| Lead Optimization | Introduced to improve ADME properties, such as increasing solubility and bioavailability, and to act as a linker between key binding motifs. | The two reactive sites allow for systematic modifications to optimize potency and pharmacokinetic parameters simultaneously. | researchgate.netnih.govnih.govacs.org |

| Structure-Activity Relationship (SAR) Studies | The piperazine ring provides a rigid core upon which substituents can be systematically varied to probe interactions with a biological target. | Allows for exploration of two distinct chemical vectors: modifications at the ring nitrogen and transformations of the terminal hydroxyl group. | bohrium.comresearchgate.netresearchgate.net |

| Scaffold Hopping | Used to replace an existing core in a known drug with the piperazine ring to discover novel intellectual property with potentially improved properties. | Can be used to generate a new series of compounds by attaching known pharmacophores to its two functional ends. | researchgate.net |

Broader Applications in Agrochemicals and Specialty Polymer Synthesis

Beyond pharmaceuticals, piperazine derivatives serve as crucial intermediates in the agrochemical and polymer industries. fortunebusinessinsights.comshaktichemicals.org In agrochemicals, the piperazine scaffold is incorporated into molecules designed as herbicides, fungicides, and insecticides. fortunebusinessinsights.commultichemindia.com For example, piperazine derivatives have been investigated for their potential as antiviral agents against plant viruses like the tomato spotted wilt virus (TSWV). acs.org The structural features that make piperazine valuable in drug design—such as its ability to interact with biological targets and its favorable solubility properties—are also beneficial for creating effective crop protection agents.

In the realm of specialty polymers, the difunctional nature of the piperazine ring (i.e., the two secondary amines) makes it an excellent monomer or curing agent. shaktichemicals.orggoogle.com It can react with other difunctional monomers, such as diacids or diisocyanates, to form polyamides and polyureas, respectively. The compound this compound offers even greater potential in polymer synthesis. It possesses two different types of reactive groups: a secondary amine and a primary alcohol. This allows it to be used in the synthesis of more complex polymers like polyesters, poly(ester-amide)s, and poly(urethane-urea)s. For instance, the secondary amine can react to form an amide or urethane (B1682113) linkage, while the hydroxyl group can form an ester or ether linkage, enabling the creation of polymers with tailored properties such as thermal stability, solubility, and mechanical strength. Piperazine derivatives are also used as corrosion inhibitors and as crosslinking agents in epoxy resins. shaktichemicals.orgmultichemindia.com

| Industrial Application | Function of Piperazine Derivative | Example Use Case | Potential Contribution of this compound |

|---|---|---|---|

| Agrochemicals | Core scaffold for pesticides, herbicides, and fungicides. fortunebusinessinsights.commultichemindia.com | Synthesis of antiviral agents against plant viruses. acs.org | The hydroxyl group could be functionalized to enhance plant uptake or modify the mode of action. |

| Specialty Polymers | Monomer for polyamides, polyureas, and other polymers. fortunebusinessinsights.comgoogle.com | Curing agent for epoxy resins, improving hardness and chemical resistance. shaktichemicals.orgmultichemindia.com | Can act as a trifunctional monomer (one secondary amine, one tertiary amine upon reaction, and one hydroxyl group) to create cross-linked or branched polyesters and polyamides. |

| Corrosion Inhibitors | Forms a protective film on metal surfaces. shaktichemicals.orgmultichemindia.com | Used in water treatment systems and metal coatings to prevent corrosion. shaktichemicals.org | The multiple nitrogen and oxygen atoms can chelate to metal surfaces, while the pentyl chain provides a hydrophobic barrier. |

| Coatings & Adhesives | Used as a crosslinking agent to harden resins. multichemindia.com | Component in epoxy resin systems for industrial coatings and adhesives. multichemindia.com | The hydroxyl group can participate in separate crosslinking chemistries (e.g., with isocyanates), leading to hybrid polymer networks. |

Emerging Research Frontiers for 1 5 Hydroxypentyl Piperazine

Development of Tailored Synthetic Pathways for Hydroxylated Piperazines

The synthesis of hydroxylated piperazines like 1-(5-Hydroxypentyl)piperazine can be achieved through several tailored pathways. These methods are designed to control regioselectivity and yield, providing access to a wide range of functionalized derivatives. Common strategies include the N-alkylation of a piperazine (B1678402) core, reductive amination, and multi-step procedures that build the heterocyclic ring.

One direct approach involves the nucleophilic substitution reaction between piperazine and a haloalkanol. For instance, reacting piperazine with 5-bromo-1-pentanol would yield the desired product. A more advanced strategy involves the use of protecting groups to ensure mono-substitution. For example, N-Boc-piperazine can be reacted with a suitable alkylating agent, followed by deprotection. acs.org

Another versatile method is reductive amination, which has been used to prepare various N-alkyl piperazine compounds. mdpi.com This would involve reacting a piperazine derivative with an aldehyde, such as 5-hydroxypentanal (B1214607), in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

More complex syntheses focus on constructing the piperazine ring itself. One patented method describes the simultaneous reductive alkylation-cyclization reaction of monoethanolamine and diethanolamine (B148213) to produce N-(2-hydroxyethyl)piperazine, a process that avoids using piperazine as a starting reactant. google.com Similarly, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide has been used as a reagent that reacts with aminoalcohols to selectively afford piperazines with a terminal hydroxyl group. tcichemicals.com These methods highlight the flexibility in synthetic design, allowing for the creation of diverse hydroxylated piperazine structures.

| Synthetic Strategy | Key Reactants | Description | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine, Haloalkanol (e.g., 5-bromopentanol) | Direct N-alkylation of the piperazine ring. Protecting groups can be used for monosubstitution. | acs.org |

| Reductive Amination | Piperazine, Aldehyde (e.g., 5-hydroxypentanal), Reducing Agent | Formation of an iminium intermediate followed by reduction to yield the N-alkylated product. | mdpi.com |

| Ring Formation via Cyclization | Monoethanolamine, Diethanolamine | A reductive alkylation-cyclization reaction to form the hydroxylated piperazine ring structure. | google.com |

| Reaction with Tosylated Reagents | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, Aminoalcohol | A method for synthesizing piperazine blocks that selectively reacts with the amino group of aminoalcohols. | tcichemicals.com |

Advanced Characterization Techniques for Dynamic Molecular Behavior

The structural characterization of this compound and its derivatives relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. nih.govnih.gov However, to understand the dynamic nature of the piperazine ring, more advanced methods are required. The piperazine ring is not static; it exists in a state of conformational flux, primarily interconverting between chair and boat conformations.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes. beilstein-journals.orgresearchgate.net For some piperazine derivatives, particularly those with amide bonds, the partial double bond character can lead to the existence of rotational conformers (rotamers). researchgate.net DNMR experiments, performed at various temperatures, can identify the coalescence point where the signals for different conformers merge. beilstein-journals.orgresearchgate.net This allows for the calculation of the activation energy (ΔG‡) for the rotational or inversion barrier, providing quantitative insight into the molecule's flexibility. beilstein-journals.org For example, studies on N-acyl piperazines have shown doubled signals in NMR spectra at room temperature, which coalesce at higher temperatures, indicating restricted rotation or ring inversion. beilstein-journals.orgresearchgate.net

Single-crystal X-ray diffraction provides definitive information about the molecule's conformation in the solid state. beilstein-journals.org This technique can reveal the preferred conformation (e.g., chair or boat), the orientation of substituents (axial vs. equatorial), and the nature of intermolecular interactions like hydrogen bonding. nih.govrsc.org Comparing solid-state structures with solution-state behavior observed via DNMR offers a comprehensive picture of the molecule's structural dynamics.

| Technique | Information Obtained | Relevance to Hydroxylated Piperazines | Reference |

|---|---|---|---|

| Dynamic NMR (DNMR) | Conformational isomers, rotational energy barriers, coalescence temperature. | Quantifies the flexibility of the piperazine ring and the influence of substituents on its dynamic behavior in solution. | beilstein-journals.orgresearchgate.net |

| X-ray Crystallography | Solid-state conformation, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonding). | Provides a static snapshot of the preferred molecular structure and packing in a crystal lattice. | beilstein-journals.orgnih.govrsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Structural connectivity, assignment of proton and carbon signals. | Confirms the chemical structure and aids in the unambiguous assignment of all atoms in the molecule. | nih.govipb.pt |

Integration of Computational Methods for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to complement experimental research, providing deeper insights into the molecular properties and interaction mechanisms of hydroxylated piperazines. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are increasingly integrated into the research workflow. nih.gov

Density Functional Theory (DFT) is used to investigate the electronic structure and reactivity of molecules. It can calculate properties like frontier molecular orbitals (HOMO-LUMO gaps) to predict chemical reactivity and molecular electrostatic potential (MESP) to identify sites susceptible to electrophilic or nucleophilic attack. DFT calculations have also been employed to elucidate reaction mechanisms, for example, by modeling the transition states of synthetic reactions. tcichemicals.com

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. acs.orgnih.gov This method is widely used to understand the potential biological activity of piperazine derivatives. For instance, docking studies have been performed to investigate the interactions of piperazine compounds with targets like the 5-HT₁A receptor, helping to explain binding affinity and selectivity. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. nih.gov After an initial docking pose is predicted, an MD simulation can assess the stability of the ligand-receptor complex. nih.govnih.gov These simulations provide a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other and the role of solvent molecules, which is crucial for a more accurate understanding of the binding mechanism. nih.gov

| Computational Method | Application | Insight Provided for Hydroxylated Piperazines | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism analysis. | Predicts reactivity, charge distribution, and energetic favorability of synthetic pathways. | tcichemicals.com |

| Molecular Docking | Predicting ligand-receptor binding modes. | Identifies potential biological targets and explains binding affinity and selectivity at an atomic level. | acs.orgtandfonline.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecular systems. | Assesses the stability of predicted binding poses and characterizes the dynamic nature of the ligand-receptor interaction. | nih.govnih.gov |

Expanding Applications in Advanced Materials and Supramolecular Chemistry

The unique structure of this compound, featuring both hydrogen bond-donating (hydroxyl) and -accepting (piperazine nitrogens) groups, makes it a valuable building block in supramolecular chemistry and advanced materials. Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions.

These properties are being harnessed to create novel materials. Linear oligomers with a triazine-piperazine backbone have been developed, where side chains encode the self-assembly into duplex structures through hydrogen bonding. rsc.org Furthermore, piperazine derivatives are used to create macrocycles that can recognize and bind guest molecules, including anions and neutral species, through a combination of hydrogen bonding and other non-covalent forces. rsc.org The compound 1,4-bis(2-hydroxyethyl)piperazine has been used to form supramolecular 'host-guest' complexes with cucurbit google.comuril, demonstrating the potential for these molecules in areas like drug formulation and delivery. researchgate.net The ability to form predictable, ordered assemblies makes hydroxylated piperazines promising candidates for the development of functional materials, crystal engineering, and molecular recognition systems. nih.govrsc.org

Exploration of Novel In Vitro Biological Interaction Mechanisms

The piperazine scaffold is a cornerstone of many approved drugs, and its derivatives are continuously explored for new therapeutic applications. researchgate.netmdpi.com The introduction of a hydroxypentyl group can modulate physicochemical properties like solubility and lipophilicity, potentially improving pharmacokinetic profiles and enabling new biological interactions. acs.orgevitachem.com In vitro studies are the first step in exploring these possibilities, revealing the mechanisms by which these compounds interact with biological systems at the cellular and molecular level.

Piperazine derivatives have demonstrated a vast range of in vitro biological activities. These include:

Anticancer Activity: Various piperazine derivatives have shown significant antiproliferative effects against human tumor cell lines. mdpi.com For example, vindoline-piperazine conjugates have exhibited low micromolar growth inhibition (GI₅₀) values against breast cancer and non-small cell lung cancer cell lines. mdpi.com The mechanism can involve targeting specific proteins like tubulin or carbonic anhydrase IX (CAIX), which is expressed in many cancer cells. nih.govmdpi.com

Receptor Modulation: A major area of research is the interaction of piperazine derivatives with central nervous system (CNS) receptors. They have been extensively studied as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. tandfonline.combiomedpharmajournal.org For instance, compound 6a, a piperazine derivative, showed high affinity for the 5-HT₁A receptor (Kᵢ = 1.28 nM) and was found to increase serotonin levels in mouse brains. tandfonline.comnih.gov Other derivatives show high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in various neurological and psychiatric disorders. acs.orgnih.govnih.gov

Antimicrobial and Anti-inflammatory Activity: Researchers have synthesized piperazine derivatives that show promising in vitro activity against various bacterial and fungal strains. sci-hub.semdpi.com Additionally, certain N-phenyl piperazine derivatives have been evaluated for their anti-inflammatory potential, showing a dose-dependent response in in vitro assays. biomedpharmajournal.org

These in vitro studies are crucial for identifying lead compounds and understanding their mechanism of action, paving the way for further development. The table below summarizes some of the diverse in vitro biological interactions reported for various piperazine derivatives.

| Biological Target/Activity | Example Derivative Class | In Vitro Finding | Reference |

|---|---|---|---|

| Anticancer (Breast Cancer) | Vindoline-piperazine conjugates | Identified potent candidates with GI₅₀ values as low as 1.00 μM against the MDA-MB-468 cell line. | mdpi.com |

| Anti-inflammatory | N-phenyl piperazine derivatives | Demonstrated dose-dependent anti-inflammatory effects comparable to standard controls in vitro. | biomedpharmajournal.org |

| Radioprotection | 1-(2-hydroxyethyl)piperazine derivatives | Showed significant radioprotective effects in human cell lines exposed to gamma radiation. | rsc.org |

| Antibacterial | Ciprofloxacin-piperazine hybrids | Exhibited excellent growth inhibition against standard and resistant bacterial strains (MIC range 0.5–32 μg/mL). | sci-hub.se |

| 5-HT₁A Receptor Binding | Arylpiperazine derivatives | Compound 6a showed a high binding affinity with a Kᵢ value of 1.28 nM. | tandfonline.comnih.gov |

| Sigma-1 (σ₁) Receptor Binding | Piperidine/piperazine derivatives | Identified potent ligands with Kᵢ values as low as 3.2 nM. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.